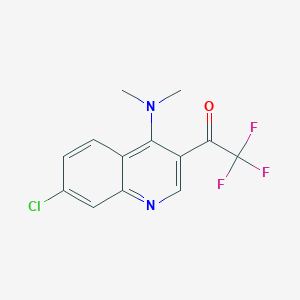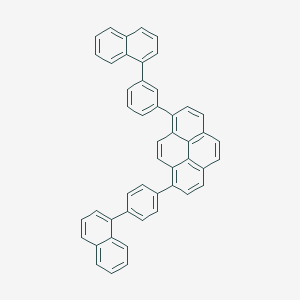
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene is a complex organic compound that features a pyrene core substituted with naphthyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a pyrene derivative is coupled with naphthyl and phenyl boronic acids in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene is largely dependent on its application. In organic electronics, the compound acts as a hole transport material, facilitating the movement of positive charges through the device. This is achieved through its conjugated aromatic structure, which allows for efficient charge transfer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4,N4-Di(biphenyl-4-yl)-N4-(naphthalen-1-yl)-N4-phenyl-biphenyl-4,4-diamine: Used as a hole transport material in OLEDs and OPVs.
1-(4-Fluoro-phenyl)-3-naphthalen-1-yl-urea:
Uniqueness
1-(3-(Naphthalen-1-yl)phenyl)-8-(4-(naphthalen-1-yl)phenyl)pyrene is unique due to its specific substitution pattern on the pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe.
Eigenschaften
Molekularformel |
C48H30 |
|---|---|
Molekulargewicht |
606.7 g/mol |
IUPAC-Name |
1-(3-naphthalen-1-ylphenyl)-8-(4-naphthalen-1-ylphenyl)pyrene |
InChI |
InChI=1S/C48H30/c1-3-14-39-31(8-1)10-6-16-41(39)33-18-20-34(21-19-33)43-26-24-35-22-23-36-25-27-44(46-29-28-45(43)47(35)48(36)46)38-13-5-12-37(30-38)42-17-7-11-32-9-2-4-15-40(32)42/h1-30H |
InChI-Schlüssel |
CZJMWTPOLPTHFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=C5C=CC6=C(C=CC7=C6C5=C(C=C7)C=C4)C8=CC=CC(=C8)C9=CC=CC1=CC=CC=C19 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


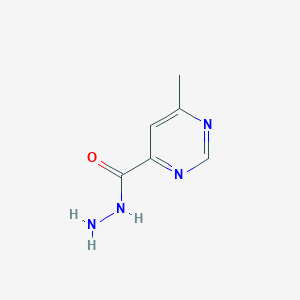
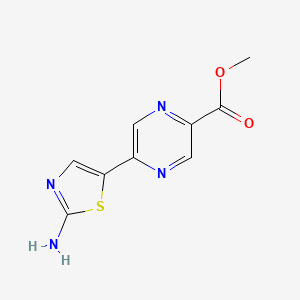
![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)

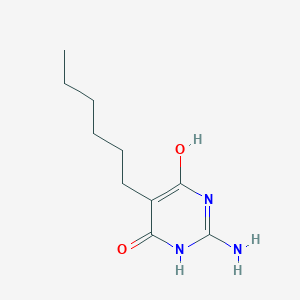

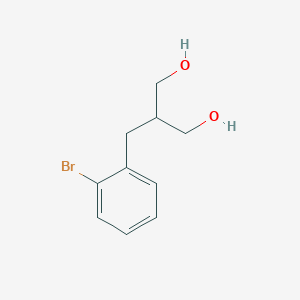
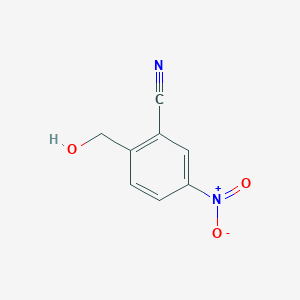
![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)

![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)
